molecular formula C6H8FNS B1472442 2-Fluoro-2-(thiophen-3-yl)ethan-1-amine CAS No. 1553990-63-8

2-Fluoro-2-(thiophen-3-yl)ethan-1-amine

Cat. No.: B1472442
CAS No.: 1553990-63-8
M. Wt: 145.2 g/mol
InChI Key: LGWVYRHZDJLWHD-UHFFFAOYSA-N
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Description

2-Fluoro-2-(thiophen-3-yl)ethan-1-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. Its structure incorporates a thiophene ring, a privileged pharmacophore in FDA-approved drugs, and a fluorine atom, both of which are critical for modulating the compound's physicochemical properties and interactions with biological targets . The thiophene moiety is known to act as a bio-isosteric replacement for phenyl rings, which can enhance metabolic stability and binding affinity to therapeutic targets . This makes the compound a valuable building block for constructing more complex molecules in pharmaceutical research. Preliminary research into analogous compounds suggests potential for diverse biological activities. The primary amine group provides a handle for further functionalization, allowing researchers to develop targeted libraries for high-throughput screening. This product is intended for research and development applications only, strictly within laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the material safety data sheet prior to use and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-fluoro-2-thiophen-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FNS/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWVYRHZDJLWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-2-(thiophen-3-yl)ethan-1-amine is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound can be understood through its interaction with various neurotransmitter systems and cellular pathways:

  • Neurotransmitter Modulation : Similar compounds have been shown to influence the noradrenergic , dopaminergic , and serotonergic systems, which are crucial in the treatment of mood disorders such as depression. The modulation of these pathways may lead to an alleviation of depressive symptoms and enhancement of overall quality of life for affected individuals.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including breast carcinoma and lung carcinoma . The specific mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways related to cell growth.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the efficacy and safety profiles of this compound. Key observations include:

Modification Effect on Activity
Addition of electron-withdrawing groups (e.g., fluorine)Generally enhances biological activity by increasing the lipophilicity and reactivity of the compound .
Alteration in the thiophene ring positionMay influence binding affinity to target receptors, as evidenced by various docking studies .
Chain length variationsChanges in chain length can affect pharmacokinetics, impacting absorption and metabolism .

Case Studies

Several studies highlight the biological potential of compounds related to this compound:

  • Antidepressant Activity : A study focusing on similar amine compounds illustrated their effectiveness in reducing depressive symptoms in animal models. The mechanism was linked to enhanced serotonin levels in synaptic clefts, suggesting a similar potential for this compound.
  • Cytotoxicity Against Cancer Cells : Research on thiophene-derived compounds revealed significant cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value as low as 8.107 μM against HepG2 liver carcinoma cells, indicating potent anticancer activity . This suggests that this compound may also possess similar properties, warranting further investigation.
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies typically reveal that modifications can lead to enhanced interactions with target proteins involved in cancer progression or neurotransmitter regulation .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
2-Fluoro-2-(thiophen-3-yl)ethan-1-amine is being investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it may interact with neurotransmitter systems, particularly those involved in mood regulation. Research indicates that compounds with thiophene rings can exhibit significant biological activities, including antidepressant effects, which are currently under exploration for this compound.

Case Study: Antidepressant Activity
A study evaluating the antidepressant-like effects of thiophene derivatives found that modifications to the thiophene structure could enhance binding affinity to serotonin receptors, potentially leading to improved therapeutic outcomes. The incorporation of fluorine in this compound may further optimize its pharmacokinetic properties, enhancing bioavailability and efficacy in treating depression .

Organic Synthesis

Building Block in Synthesis:
This compound serves as an important building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, allows chemists to create diverse derivatives that can be tailored for specific applications.

Reaction Type Reagents Conditions Products
Nucleophilic SubstitutionPotassium fluorideDMSO, heatFluorinated derivatives
OxidationPotassium permanganateAcetic acidKetones, carboxylic acids
ReductionLithium aluminum hydrideEther solventAmine derivatives

The versatility of this compound makes it a valuable intermediate for synthesizing new compounds with desired biological activities .

Material Science

Applications in Coatings and Polymers:
The unique properties of fluorinated compounds are beneficial in material science, particularly in the development of coatings and polymers that require enhanced chemical resistance and durability. The introduction of fluorine into thiophene-based materials can improve their thermal stability and hydrophobicity, making them suitable for high-performance applications.

Case Study: Coating Development
Research has demonstrated that incorporating fluorinated thiophene derivatives into polymer matrices results in coatings with superior water-repellent properties. Such advancements are critical in industries where moisture resistance is essential, such as electronics and automotive sectors .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Fluoro-2-(thiophen-3-yl)ethan-1-amine F, thiophen-3-yl C₆H₇FNS 143.19 Fluorine enhances metabolic stability; thiophene enables π-π interactions.
2-(Thiophen-3-yl)ethan-1-amine H (no fluorine), thiophen-3-yl C₆H₈NS 127.20 Lacks fluorine; reduced electronegativity and metabolic stability.
2-Fluoro-2-phenyl-ethan-1-amine F, phenyl C₈H₁₀FN 139.17 Phenyl group increases hydrophobicity; fluorine enhances polarity.
2-Fluoro-2-(oxolan-3-yl)ethan-1-amine F, oxolane (tetrahydrofuran) C₆H₁₂FNO 145.16 Oxygen in oxolane improves solubility; fluorine modifies stereochemistry.
2-(Thiophen-2-yl)ethan-1-amine H, thiophen-2-yl C₆H₈NS 127.20 Thiophene positional isomer; altered electronic distribution.

Notes:

  • Fluorination increases polarity and resistance to oxidative degradation compared to non-fluorinated analogs .
  • Thiophene’s sulfur atom can participate in metal coordination, unlike phenyl or oxolane derivatives .
This compound

Nucleophilic substitution: Replacement of a hydroxyl or halogen group with fluorine using agents like DAST (diethylaminosulfur trifluoride).

Reductive amination : Fluorinated ketones or aldehydes reacting with ammonia or amines under reducing conditions .

Example: The synthesis of 2-(thiophen-3-yl)ethan-1-amine (non-fluorinated analog) involves HCl-mediated precipitation of the amine hydrochloride salt . Fluorination could be introduced at the ketone precursor stage.

Physicochemical Properties

Property This compound 2-(Thiophen-3-yl)ethan-1-amine 2-Fluoro-2-phenyl-ethan-1-amine
Boiling Point (°C) ~220 (estimated) ~195 ~210
LogP 1.8 1.2 2.1
Aqueous Solubility Low Moderate Very low
Hydrogen Bond Donors 2 (NH₂, F) 1 (NH₂) 2 (NH₂, F)

Key Observations :

  • Fluorine increases LogP slightly compared to non-fluorinated thiophene analogs but reduces solubility in polar solvents .
  • Thiophene derivatives exhibit lower thermal stability than phenyl analogs due to sulfur’s electron-withdrawing effects .

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-2-(thiophen-3-yl)ethan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound can follow strategies analogous to structurally similar fluorinated amines. Key methods include:
  • Nucleophilic substitution : Fluorine introduction via displacement reactions using fluorinating agents like KF or Selectfluor® under controlled temperatures (0–40°C).
  • Cross-coupling reactions : Suzuki-Miyaura coupling to attach the thiophene moiety to a fluorinated ethane backbone, employing Pd catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., THF/DMF mixtures) .
    Optimization involves adjusting reaction time, solvent polarity (e.g., dichloromethane for better fluorine activation), and catalyst loading. Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%).

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identifies proton environments (e.g., thiophene ring protons at δ 6.8–7.5 ppm and amine protons at δ 1.5–2.5 ppm).
  • ¹³C NMR : Confirms carbon backbone and fluorine coupling (e.g., CF carbon at ~90 ppm).
  • ¹⁹F NMR : Specific to fluorine, showing a singlet at ~-120 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 145.2 for [M+H]⁺).
  • X-ray Crystallography : For structural confirmation, SHELXL software refines crystallographic data to resolve bond angles and stereochemistry .

Advanced Research Questions

Q. How does the electronic nature of the thiophene ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The thiophene’s electron-rich π-system enhances reactivity in metal-catalyzed reactions (e.g., Suzuki coupling) by stabilizing transition states via coordination to Pd catalysts. Comparative studies with furan analogs (less electron-dense) show slower reaction kinetics, emphasizing the thiophene’s role in accelerating coupling efficiency. Computational modeling (DFT) can map electron density distribution to predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Contradictions arise from variations in substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl isomers). Resolution strategies include:
  • Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing fluorine with chlorine) to isolate activity contributors.
  • Computational Docking : Using tools like AutoDock Vina to simulate binding modes with target proteins (e.g., kinases or GPCRs) and validate experimental IC₅₀ values .
    Example: A thiophen-3-yl analog may exhibit stronger π-stacking with aromatic residues in enzyme pockets compared to thiophen-2-yl derivatives.

Q. How can computational methods like DFT predict the molecular interactions of this compound with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding affinity. Steps include:

Geometry Optimization : Minimize energy using B3LYP/6-31G(d) basis sets.

Electrostatic Potential Mapping : Visualize nucleophilic/electrophilic regions (e.g., fluorine’s electron-withdrawing effect on the amine group).

Molecular Dynamics (MD) Simulations : Model interactions over time with targets like tubulin or serotonin receptors, correlating with in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(thiophen-3-yl)ethan-1-amine
Reactant of Route 2
2-Fluoro-2-(thiophen-3-yl)ethan-1-amine

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